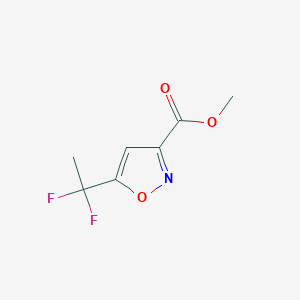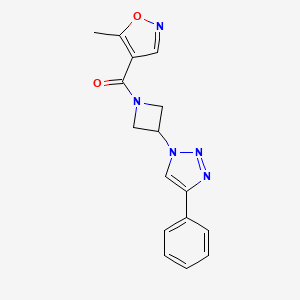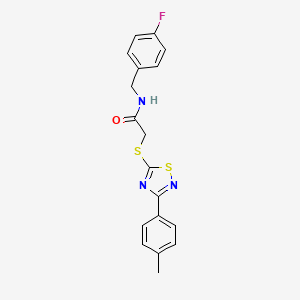
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, also known as DFE-MOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazole family and has a molecular formula of C7H7F2NO3. DFE-MOC is a colorless liquid that is soluble in organic solvents and has a boiling point of 199-201°C.
Mechanism of Action
The exact mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus. In addition, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to reduce inflammation in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may have potential for use in humans. However, one limitation of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate and its effects on various signaling pathways. Finally, there is potential for the development of new derivatives of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate with improved solubility and bioavailability.
Synthesis Methods
The synthesis of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with 1,1-difluoroethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification process and yields Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate as the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor and antiviral properties, making it a promising candidate for cancer and viral disease research. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to exhibit anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases.
properties
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)


![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)
![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)